2-Acetyl-4-methylthiazole
Description
Significance of Thiazole (B1198619) Heterocycles in Medicinal and Organic Chemistry Research
Thiazoles are five-membered heterocyclic compounds containing one sulfur and one nitrogen atom. nih.govresearchgate.net This structural motif is a cornerstone in medicinal and organic chemistry due to its wide range of pharmacological activities. nih.govbohrium.commedmedchem.com The thiazole ring is a versatile scaffold found in numerous clinically approved drugs, demonstrating its importance in drug discovery and development. bohrium.comresearchgate.netfabad.org.tr
The presence of sulfur and nitrogen heteroatoms in the thiazole ring allows for diverse chemical modifications, enabling the synthesis of a vast library of derivatives with varied biological properties. researchgate.netmedmedchem.com These derivatives have been extensively studied and have shown potential as anti-inflammatory, antimicrobial, anticancer, antiviral, and antidiabetic agents. nih.govresearchgate.netacs.org The ability of the thiazole nucleus to interact with various biological targets has made it a privileged structure in the design of new therapeutic agents. bohrium.combohrium.com Researchers continue to explore novel synthetic methodologies, including green chemistry approaches, to create new thiazole-based compounds with improved efficacy and reduced toxicity. medmedchem.comfabad.org.tr
The Hantzsch thiazole synthesis, first described in 1887, remains a fundamental and widely used method for constructing the thiazole ring. researchgate.netscholaris.cabepls.com This reaction typically involves the condensation of an α-haloketone with a thioamide. scholaris.ca Other notable methods include the Cook-Heilbron and Gabriel syntheses. scholaris.cabepls.com These synthetic routes provide access to a wide array of substituted thiazoles, which serve as crucial building blocks for more complex molecules.
Overview of 2-Acetyl-4-methylthiazole's Role in Diverse Academic Disciplines
This compound, a derivative of the versatile thiazole scaffold, has garnered attention in several scientific fields due to its unique properties and reactivity. Its chemical structure, featuring a reactive acetyl group, makes it a valuable intermediate in organic synthesis.
In the realm of food science, this compound is recognized as a significant flavor compound. cymitquimica.com It is known to contribute to the nutty and popcorn-like aromas in various food products and has been identified as a volatile flavor component in roasted sesame seed oil. cymitquimica.comtandfonline.com Its use as a flavoring agent is a notable application outside of medicinal chemistry. cymitquimica.comnih.gov
Furthermore, research has explored the biological activities of compounds derived from or related to this compound. For instance, studies have investigated the antimicrobial potential of various thiazole derivatives. figshare.comanalis.com.my The synthesis of thiosemicarbazone derivatives of this compound and their metal complexes has been a subject of research for their potential antitumor activities. qu.edu.qa This highlights the compound's role as a starting material for developing new biologically active molecules.
The table below summarizes some of the key chemical and physical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₇NOS | cymitquimica.comnih.govcymitquimica.com |
| Molecular Weight | 141.19 g/mol | nih.govcymitquimica.comsigmaaldrich.com |
| Appearance | White to beige solid | thegoodscentscompany.com |
| Melting Point | 34-38 °C | sigmaaldrich.com |
| Boiling Point | 233.93 °C (estimated) | thegoodscentscompany.com |
| Flash Point | 90 °C (closed cup) | sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
1-(4-methyl-1,3-thiazol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c1-4-3-9-6(7-4)5(2)8/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUIPSFYQGKAFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20415955 | |
| Record name | 2-Acetyl-4-methylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20415955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7533-07-5 | |
| Record name | 2-Acetyl-4-methylthiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7533-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Acetyl-4-methylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20415955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 2 Acetyl 4 Methylthiazole
Established Synthetic Pathways to 2-Acetyl-4-methylthiazole and its Analogues
The synthesis of the thiazole (B1198619) ring is a cornerstone of heterocyclic chemistry, with several established methods for its construction. These pathways offer versatility in accessing this compound and related structures.
Hantzsch Thiazole Synthesis and its Variations
First described by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis remains a fundamental and widely utilized method for the preparation of thiazole derivatives. synarchive.com The classical approach involves the reaction of an α-haloketone with a thioamide. synarchive.comresearchgate.net This reaction proceeds through a multistep mechanism that typically results in excellent yields for simple thiazoles. scribd.com
The general scheme for the Hantzsch synthesis involves the condensation of an α-halo carbonyl compound with a thioamide or thiourea (B124793) derivative. researchgate.net For the synthesis of this compound, a suitable α-haloketone would be reacted with thioacetamide.
Variations of the Hantzsch synthesis have been developed to improve yields, reduce reaction times, and introduce a wider range of substituents. These modifications may involve the use of different catalysts, reaction conditions, or starting materials. For instance, α-tosyloxy ketones have been employed as an alternative to α-haloketones. scribd.com Green chemistry approaches have also been developed, utilizing reusable catalysts like silica-supported tungstosilisic acid under conventional heating or ultrasonic irradiation. nih.govmdpi.com
Condensation Reactions Involving α-Halo Carbonyl Compounds and Thioamide/Thiourea Derivatives
This class of reactions is essentially the foundation of the Hantzsch synthesis. The reaction between an α-halo carbonyl compound and a thioamide or thiourea derivative is a robust method for constructing the thiazole ring. researchgate.net The high nucleophilicity of the sulfur atom in the thioamide initiates the reaction with the electrophilic carbon of the α-haloketone. scribd.com
Kinetic studies of these reactions have shown a second-order rate constant with respect to both the thioamide and the α-halo carbonyl compound. researchgate.net The reaction is influenced by factors such as the solvent system, with changes in dielectric constant affecting the reaction rate. researchgate.net For example, the synthesis of 2-amino-4-arylthiazoles can be achieved by reacting α,α-dibromoketones with thiourea. ijper.org
One-Pot Reaction Strategies for Thiazole Ring Formation
One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. Several one-pot methods have been developed for the synthesis of thiazole derivatives, including those related to this compound. These strategies often involve the in-situ generation of one of the key reactants or the telescoping of multiple reaction steps without the isolation of intermediates.
An example of a one-pot procedure for the synthesis of 2-substituted-4-methylthiazole-5-carboxylates involves the reaction of ethyl acetoacetate, N-bromosuccinimide, and a thiourea derivative. tandfonline.comresearchgate.net This approach avoids the isolation of the intermediate α-bromoacetoacetate. tandfonline.com Another efficient one-pot, multi-component procedure involves the reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and substituted benzaldehydes in the presence of a reusable catalyst. mdpi.combepls.com Such methods are often more environmentally benign and can lead to high yields of the desired thiazole products. bepls.comnih.gov
Derivatization Strategies at the this compound Nucleus
The this compound core provides multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives with potentially interesting properties. The acetyl group is a particularly attractive site for functionalization.
Functionalization of the Acetyl Moiety
The carbonyl group of the acetyl moiety is a versatile functional group that can undergo a variety of chemical transformations. These reactions allow for the introduction of new functionalities and the extension of the molecular framework.
A significant area of interest is the synthesis of thiosemicarbazone derivatives from this compound. Thiosemicarbazones are formed by the condensation reaction between a ketone (in this case, the acetyl group of this compound) and a thiosemicarbazide (B42300). nih.gov
The general synthetic procedure involves refluxing a mixture of the acetyl thiazole derivative and the appropriate thiosemicarbazide in a solvent such as ethanol, often with a catalytic amount of acid like hydrochloric acid. nih.gov This reaction leads to the formation of a C=N bond, linking the thiazole nucleus to the thiosemicarbazone moiety.
A variety of substituted thiosemicarbazides can be used to generate a library of thiosemicarbazone derivatives of this compound. For example, a series of 2-acetyl-thiazole thiosemicarbazone ligands have been synthesized with substituents such as methyl, ethyl, tert-butyl, benzyl (B1604629), and phenyl on the thiosemicarbazone portion. tntech.edu The formation of these derivatives can be confirmed using spectroscopic methods like NMR. tntech.edu
The synthesis of these derivatives is often straightforward and can be achieved in good yields. The resulting thiosemicarbazones can exist in different tautomeric forms, and their structures can be elucidated using various analytical techniques. nih.gov
Table 1: Examples of Thiosemicarbazone Derivatives of this compound
| Derivative Name | Substituent on Thiosemicarbazide | Reference |
|---|---|---|
| 2-acetyl-thiazole methyl thiosemicarbazone | Methyl | tntech.edu |
| 2-acetyl-thiazole ethyl thiosemicarbazone | Ethyl | tntech.edu |
| 2-acetyl-thiazole tert-butyl thiosemicarbazone | Tert-butyl | tntech.edu |
| 2-acetyl-thiazole benzyl thiosemicarbazone | Benzyl | tntech.edu |
| 2-acetyl-thiazole phenyl thiosemicarbazone | Phenyl | tntech.edu |
Modifications of Amino and Other Substituents on the Thiazole Ring
Novel Synthetic Approaches and Catalytic Methods
In recent years, microwave-assisted solvent-free synthesis has emerged as a green and efficient alternative to conventional heating methods for organic reactions. oatext.comcem.com This technique offers several advantages, including significantly reduced reaction times, cleaner reaction profiles, and the elimination of often toxic and expensive solvents. cem.comtsijournals.com
This methodology has been successfully applied to various reactions relevant to thiazole chemistry, such as the Knoevenagel condensation. oatext.commdpi.com For instance, the condensation of aldehydes with active methylene (B1212753) compounds can be performed under microwave irradiation in the absence of a solvent, often using a solid support or catalyst like zeolite or hydroxyapatite. tsijournals.commdpi.com One reported procedure involves mixing an aromatic aldehyde and an active methylene compound with a catalytic amount of ammonium (B1175870) acetate (B1210297) and irradiating the mixture under microwave conditions for a short period (30-60 seconds), resulting in excellent yields of the desired product. oatext.com This approach avoids the need for prolonged heating and simplifies the work-up procedure, as the product often solidifies upon cooling and can be purified by simple recrystallization. oatext.comtsijournals.com The use of microwave heating has been shown to be critical for the success of certain reactions, providing high yields where conventional heating methods are ineffective. mdpi.com
Mechanistic Studies of Derivatization Reactions
The derivatization of this compound and related thiazole structures involves a variety of chemical transformations. Mechanistic studies of these reactions provide fundamental insights into the reactivity of the thiazole ring and its substituents, guiding the synthesis of more complex molecules. Key investigated mechanisms include cyclization reactions, side-chain modifications, and nucleophilic substitutions.
Cyclization via Iminothiadiazole Intermediates
One significant derivatization pathway involves the reaction of α-halocarbonyl thiazole derivatives with amine-containing nucleophiles to form fused heterocyclic systems. For example, the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one, a derivative of the core thiazole structure, with 2-aminothiazole (B372263) proceeds through a defined mechanistic sequence. nih.gov
The proposed mechanism involves the initial formation of an iminothiadiazole intermediate. nih.gov This is followed by an in-situ dehydrative cyclization, where the endocyclic -NH group and the exocyclic -NH group participate in the ring closure. X-ray crystallographic analysis has supported this pathway by confirming the elimination of hydrogen bromide (HBr) from the endo-NH group, while the exocyclic amino group condenses with the carbonyl group, leading to the loss of a water molecule to form the final fused product. nih.gov
Table 1: Mechanistic Steps in Fused Thiazole Synthesis
| Step | Reactants | Intermediate/Transition State | Product | Reference |
|---|---|---|---|---|
| 1 | 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one, 2-aminothiazole | Iminothiadiazole intermediate | - | nih.gov |
| 2 | Iminothiadiazole intermediate | Dehydrative cyclization | 5-(Imidazo[2,1-b]thiazol-6-yl)-N,4-dimethylthiazol-2-amine | nih.gov |
This interactive table summarizes the key mechanistic steps for the cyclization reaction.
Side-Chain Oxidation and Rearrangement
The alkyl and acetyl groups attached to the thiazole ring are key sites for derivatization. While specific studies on this compound are limited, research on analogous compounds like 2,4-dimethylthiazole (B1360104) provides insight into potential mechanistic pathways for modification. Oxidation of the thiazole derivative can lead to the formation of a thiazole N-oxide. The subsequent rearrangement of this intermediate, for example in acetic anhydride, offers a pathway to introduce oxygenated functional groups onto the side chains.
In the case of 2,4-dimethylthiazole 3-oxide, the rearrangement yields a mixture of 2-acetoxymethyl-4-methylthiazole and 4-acetoxymethyl-2-methylthiazole. Mechanistic studies indicate that the 2-methyl group is significantly more reactive than the 4-methyl group in this transformation. This suggests that for this compound, the 4-methyl group could be a target for similar N-oxide formation and rearrangement reactions to introduce new functionalities.
SRN1 Nucleophilic Substitution
The reactivity of the thiazole ring can also be exploited through nucleophilic substitution reactions. Studies on 2,4-dimethylthiazole have shown that carbanions generated from this compound can react with substrates like 2-bromopyridine (B144113) through a photoassisted reaction. acs.org The characteristics of this transformation are consistent with the SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) mechanism. acs.org This mechanism involves the formation of a radical anion intermediate, which then fragments and combines with the nucleophile. This pathway demonstrates a method for C-C bond formation at the 2-position of the thiazole ring, a key transformation for creating more complex derivatives.
Table 2: Proposed SRN1 Reaction on a Thiazole Substrate
| Reactant A (Nucleophile Precursor) | Reactant B (Substrate) | Key Mechanism | Product Type | Reference |
|---|
This interactive table outlines the components of a mechanistically studied SRN1 reaction involving a thiazole derivative.
Mannich Base Reaction
Derivatization of related aminothiazoles can be achieved via the Mannich reaction. In this type of reaction, 2-amino-4-methylthiazole (B167648) can react with an acetophenone (B1666503) and benzaldehyde (B42025) in the presence of an acid catalyst. researchgate.net The mechanism involves the formation of an electrophilic iminium ion from benzaldehyde and the aminothiazole, which then reacts with the enol form of the acetophenone. This C-C bond-forming reaction results in the synthesis of β-amino-ketone derivatives, demonstrating a versatile method for elaborating the structure of thiazole-based compounds. researchgate.net
Spectroscopic and Structural Elucidation Studies of 2 Acetyl 4 Methylthiazole and Its Analogues
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to elucidating the structure and bonding of 2-acetyl-4-methylthiazole. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV/Vis), and Mass Spectrometry (MS) each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms within a molecule. For this compound, ¹H and ¹³C NMR spectra provide definitive assignments for the protons and carbons in the structure.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound typically shows three distinct signals corresponding to the methyl protons of the acetyl group, the methyl protons on the thiazole (B1198619) ring, and the lone proton on the thiazole ring.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the acetyl group is characteristically downfield, while the carbons of the thiazole ring and the two methyl groups appear at distinct chemical shifts.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound Note: Chemical shifts (δ) are reported in parts per million (ppm) and may vary slightly depending on the solvent and experimental conditions.
| Atom | ¹H NMR Chemical Shift (δ, ppm) | Multiplicity | ¹³C NMR Chemical Shift (δ, ppm) |
| Acetyl CH₃ | ~2.66 | Singlet | ~25.0 |
| Ring CH₃ | ~2.52 | Singlet | ~17.0 |
| Ring CH | ~7.35 | Singlet | ~120.0 |
| Ring C-CH₃ | --- | --- | ~155.0 |
| Ring C-Acetyl | --- | --- | ~168.0 |
| Acetyl C=O | --- | --- | ~191.0 |
Infrared (IR) and Ultraviolet-Visible (UV/Vis) Spectroscopy
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule, providing a fingerprint of the functional groups present. In this compound, the most prominent absorption band is due to the carbonyl (C=O) stretching vibration of the acetyl group, typically appearing in the region of 1680-1700 cm⁻¹. Other characteristic bands include C-H stretching and bending vibrations of the methyl groups and the aromatic C=N and C=C stretching vibrations of the thiazole ring. mdpi.comnih.gov
Ultraviolet-Visible (UV/Vis) Spectroscopy: UV/Vis spectroscopy provides information about the electronic transitions within a molecule. Thiazole and its derivatives exhibit absorption bands in the UV region. For this compound, electronic transitions are expected, which are influenced by the conjugation between the thiazole ring and the acetyl group. Studies on related compounds, such as 2-amino-4-methylbenzothiazole, have utilized UV-Vis spectroscopy in conjunction with theoretical calculations to understand the electronic properties like HOMO-LUMO energy gaps. nih.gov
Table 2: Key IR Absorption Bands for this compound
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| C=O Stretch (Acetyl) | 1680 - 1700 |
| C=N Stretch (Ring) | 1500 - 1600 |
| C=C Stretch (Ring) | 1400 - 1500 |
| C-H Bending (Methyl) | 1350 - 1450 |
| C-H Stretch (Aromatic/Methyl) | 2900 - 3100 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule and to deduce its structure from fragmentation patterns. chemguide.co.uk The electron impact (EI) mass spectrum of this compound (C₆H₇NOS) would show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) corresponding to its molecular weight (141.19 g/mol ). sigmaaldrich.com
The fragmentation of thiazole derivatives is often characterized by the cleavage of the ring and the loss of side chains. nih.gov For this compound, common fragmentation pathways would likely involve:
Loss of a methyl radical (•CH₃) from the acetyl group to form a stable acylium ion.
Loss of the acetyl group (•COCH₃) .
Cleavage of the thiazole ring , leading to various smaller charged fragments. nih.gov
X-ray Crystallography for Solid-State Molecular Structure Determination
Gas-Phase Structural Analysis
Microwave Spectroscopy for Conformational Studies
Microwave spectroscopy is a high-resolution technique used to determine the precise geometry of molecules in the gas phase. It can distinguish between different conformers and provide accurate rotational constants. While direct microwave spectroscopy studies on this compound were not found, extensive research has been conducted on related molecules like 4-methylthiazole (B1212942) and 2-acetylfuran (B1664036). acs.orgnih.gov
Studies on 2-acetylfuran have shown the presence of two conformers (syn and anti) that differ in the orientation of the acetyl group relative to the ring. nih.gov It is plausible that this compound also exhibits similar conformational isomerism in the gas phase. Microwave studies on 4-methylthiazole have determined its rotational constants and the barrier to internal rotation of the methyl group. acs.org These findings on analogous structures suggest that microwave spectroscopy would be a powerful tool to precisely determine the gas-phase structure and conformational landscape of this compound.
Internal Rotation Dynamics of Methyl Groups
The internal rotation of methyl groups within a molecule is a fundamental dynamic process that can be probed with high-resolution spectroscopic techniques, most notably microwave spectroscopy. This rotation is not entirely free but is hindered by a potential barrier, the height of which is sensitive to the electronic environment and steric factors surrounding the methyl group. The analysis of the fine structure in the rotational spectra, specifically the splittings between A and E species transitions, allows for the determination of the barrier to internal rotation (V₃).
For instance, research on 4-methylthiazole and 5-methylthiazole (B1295346) provides data for the ring methyl group. In the 4-methylthiazole monomer, the barrier to internal rotation (V₃) for the methyl group is reported to be 357.6 cm⁻¹. acs.org Similarly, for the 5-methylthiazole monomer, the V₃ barrier is 332.0 cm⁻¹. acs.org
Further insights can be gained from 2-acetyl-4-methylthiophene (B79172), a close analogue where the thiazole ring is replaced by a thiophene (B33073) ring. This molecule features both an acetyl methyl group and a ring methyl group, similar to this compound. A study of 2-acetyl-4-methylthiophene identified two conformers, syn and anti, with distinct rotational barriers for each methyl group. For the syn conformer, the acetyl methyl barrier was determined to be 324.919(94) cm⁻¹, while the ring methyl barrier was 210.7181(61) cm⁻¹. In the anti conformer, the respective barriers were 281.201(17) cm⁻¹ and 212.9797(41) cm⁻¹. nih.gov
These values highlight the sensitivity of the rotational barrier to the conformational state of the molecule and the position of the methyl group on the heterocyclic ring. It is expected that the methyl groups in this compound would exhibit similarly distinct rotational barriers, influenced by the electronic character of the thiazole ring and the orientation of the acetyl group.
Table 1: Barriers to Internal Rotation (V₃) of Methyl Groups in Analogous Compounds
| Compound | Conformer | Methyl Group | V₃ Barrier (cm⁻¹) |
|---|---|---|---|
| 4-Methylthiazole | - | Ring Methyl | 357.6 acs.org |
| 5-Methylthiazole | - | Ring Methyl | 332.0 acs.org |
| 2-Acetyl-4-methylthiophene | syn | Acetyl Methyl | 324.919(94) nih.gov |
| syn | Ring Methyl | 210.7181(61) nih.gov | |
| anti | Acetyl Methyl | 281.201(17) nih.gov | |
| anti | Ring Methyl | 212.9797(41) nih.gov |
Matrix Isolation FTIR Spectroscopy for Tautomerism and Photochemistry
Matrix isolation is a powerful technique that involves trapping molecules in an inert, cryogenic solid matrix (such as argon) at very low temperatures. This environment prevents intermolecular interactions and molecular rotation, leading to highly resolved vibrational spectra, typically measured using Fourier Transform Infrared (FTIR) spectroscopy. This method is exceptionally well-suited for studying unstable species, conformational isomers, tautomers, and the products of photochemical reactions.
While specific matrix isolation FTIR studies on the tautomerism and photochemistry of this compound are not documented, the investigation of its analogue, 2-amino-4-methylthiazole (B167648) (AMT), provides a clear example of the methodology and the type of information that can be obtained. mdpi.comnih.gov
In the study of AMT, molecules were isolated in an argon matrix and their FTIR spectra were recorded. mdpi.com By comparing the experimental spectra with theoretical calculations (DFT), the most stable tautomer present in the matrix could be identified. mdpi.com The researchers then initiated photochemical reactions by irradiating the matrix with UV light of a specific wavelength (e.g., 265 nm). mdpi.comnih.gov
The UV irradiation of the isolated AMT molecules led to the cleavage of bonds within the thiazole ring, followed by atomic rearrangements to form new molecular species (photoproducts). mdpi.com These products were trapped in the matrix and could be identified by the appearance of new absorption bands in the FTIR spectrum. By analyzing these new bands and comparing them with calculated vibrational frequencies for various potential photoproducts, the structures of these newly formed molecules were determined. mdpi.com
For 2-amino-4-methylthiazole, the primary photochemical pathway was found to involve the cleavage of the C-S and C-N bonds of the ring, leading to a variety of ring-opened products. mdpi.comnih.gov This demonstrates the utility of matrix isolation FTIR in mapping complex photochemical reaction pathways, which would be difficult to study in the gas or liquid phase due to the high reactivity and short lifetimes of the intermediates. A similar approach could be applied to this compound to explore its potential tautomers and its photochemical degradation pathways upon UV irradiation.
Table 2: Major Photoproducts Identified from UV Irradiation (265 nm) of 2-Amino-4-methylthiazole in an Argon Matrix
| Designated Photoproduct | Chemical Name |
|---|---|
| fp1 | N-(1-sulfanylprop-1-en-2-yl)carbodiimide mdpi.comnih.gov |
| fp2 | N-(1-thioxopropan-2-yl)carbodiimide nih.gov |
| fp3 | N-(2-methylthiiran-2-yl)carbodiimide nih.gov |
| fp11 | Cyanamide nih.gov |
| fp12 | 2-Methylthiirene nih.gov |
| fp13 | 1-Propyne-1-thiole nih.gov |
| fp14 | Methylthioketene nih.gov |
| fp15 | 2-Methyl-1H-azirene-1-carbimidothioic acid mdpi.comnih.gov |
Biological Activities and Therapeutic Potential of 2 Acetyl 4 Methylthiazole Derivatives
Antimicrobial Efficacy Investigations
Derivatives of 2-acetyl-4-methylthiazole have been synthesized and evaluated for their ability to inhibit the growth of various microorganisms, including bacteria and fungi. These studies are crucial in the search for new antimicrobial agents to combat the growing challenge of drug resistance.
Antibacterial Activity against Gram-Positive and Gram-Negative Strains
The thiazole (B1198619) scaffold is a key component in many compounds exhibiting antibacterial properties. Research has shown that thiazole derivatives can be effective against both Gram-positive and Gram-negative bacteria. For instance, a study on various thiazole derivatives demonstrated their potential against strains like Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative).
One study reported that a series of 2,5-dichloro thienyl-substituted thiazoles showed antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging between 6.25 and 12.5 µg/mL against both Gram-positive and Gram-negative bacteria. Another series of 2-phenylacetamido-thiazole derivatives also exhibited potent activity, with one of the most active compounds showing MIC values between 1.56 and 6.25 μg/mL against the tested bacterial strains. While these studies highlight the general potential of the thiazole ring, specific data on this compound derivatives is an active area of research.
Table 1: Antibacterial Activity of Selected Thiazole Derivatives
| Compound/Derivative | Bacterial Strain | Activity (MIC) |
| 2,5-dichloro thienyl-substituted thiazoles | Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa | 6.25 - 12.5 µg/mL |
| 2-phenylacetamido-thiazole derivative | Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, Staphylococcus aureus | 1.56 - 6.25 μg/mL |
Antifungal Properties (e.g., Candida albicans)
Infections caused by fungi, particularly Candida albicans, are a significant health concern, especially in immunocompromised individuals. The development of new antifungal agents is therefore a priority. Thiazole derivatives have emerged as a promising class of compounds in this regard.
Numerous studies have demonstrated the potent anti-Candida activity of various thiazole derivatives. For example, a series of newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives showed very strong antifungal effects against clinical isolates of C. albicans, with MIC values ranging from 0.008 to 7.81 µg/mL. In another study, 2-hydrazinyl-thiazole derivatives with a lipophilic substituent at the C4 position exhibited promising MIC values of 3.9 µg/mL against C. albicans, which was four times lower than the reference drug fluconazole. The mechanism of action for some of these derivatives is believed to involve disruption of the fungal cell wall or cell membrane.
**Table 2: Antifungal Activity of Selected Thiazole Derivatives against *Candida albicans***
| Compound/Derivative | Activity (MIC) | Reference |
| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | 0.008–7.81 µg/mL | |
| 2-hydrazinyl-thiazole derivatives (with lipophilic C4-substituent) | 3.9 µg/mL | |
| Hybrid benzothiazolyl-triazole analogue | 0.39 µg/mL | |
| Trisubstituted 2-amino-4, 5-diarylthiazole derivative (5a8) | 9 µM (MIC80) |
Antitubercular Activity Profiles
Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health problem, exacerbated by the emergence of multidrug-resistant strains. The thiazole scaffold is being actively investigated for the development of new antitubercular drugs.
Several studies have reported significant in vitro activity of thiazole derivatives against M. tuberculosis H37Rv. For instance, a series of substituted 4-(2,6-dichlorobenzyloxy)phenyl thiazole derivatives exhibited good anti-tubercular activities with MIC values ranging from 1 µM to 61.2 µM. Another study on thiazole–chalcone (B49325) hybrids identified compounds with potent antitubercular activity, with MICs as low as 2.43 µM, which is more potent than the standard drug pyrazinamide (B1679903) (MIC = 25.34 µM). Furthermore, research on 2-aminothiazole-4-carboxylate derivatives identified a compound that inhibited M. tuberculosis H37Rv with an exceptionally low MIC of 0.06 µg/ml (0.24 µM).
Table 3: Antitubercular Activity of Selected Thiazole Derivatives against Mycobacterium tuberculosis H37Rv
| Compound/Derivative | Activity (MIC) | Reference |
| Substituted 4-(2,6-dichlorobenzyloxy)phenyl thiazoles | 1 µM - 61.2 µM | |
| Thiazole–chalcone hybrid (2,4-difluorophenyl containing) | 2.43 µM | |
| Thiazole–chalcone hybrid (2,4-dichlorophenyl containing) | 4.41 µM | |
| Methyl 2-amino-5-benzylthiazole-4-carboxylate | 0.06 µg/ml (0.24 µM) |
Anticancer and Antiproliferative Research
The quest for more effective and less toxic cancer therapies is a driving force in medicinal chemistry. Derivatives of this compound have shown considerable promise as cytotoxic agents against a variety of human cancer cell lines.
Cytotoxicity against Various Human Cancer Cell Lines (e.g., HT-29, HuTu-80, Panc-1, MCF-7, HeLa)
The antiproliferative activity of thiazole derivatives has been evaluated against a panel of human cancer cell lines. For example, a newly synthesized thiazole derivative demonstrated a strong cytotoxic effect against human liver hepatocellular carcinoma (HepG-2) and breast adenocarcinoma (MCF-7) cell lines, with IC50 values of 14.05 µg/mL and 17.77 µg/mL, respectively. It also showed activity against epithelioid carcinoma (HeLa) and colorectal carcinoma (HCT-116) cells.
Another study on newly synthesized thiazole derivatives reported potent cytotoxic activity toward MCF-7 and HepG2 cell lines, with one compound exhibiting IC50 values of 2.57 µM and 7.26 µM, respectively. Furthermore, a series of bis-thiazole derivatives showed remarkable cytotoxic activities, with one compound having a potent IC50 value of 0.6 nM against the HeLa cervical cancer cell line. Research on 1,3,4-thiadiazole (B1197879) derivatives also showed significant antiproliferative activity against HeLa, pancreatic cancer (PANC-1), and HT-29 colon cancer cell lines.
Table 4: Cytotoxic Activity of Selected Thiazole Derivatives against Human Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Reference |
| Pyrano[2,3-d]thiazole derivative | HepG-2 (Liver) | 14.05 µg/mL | |
| Pyrano[2,3-d]thiazole derivative | MCF-7 (Breast) | 17.77 µg/mL | |
| Pyrano[2,3-d]thiazole derivative | HeLa (Cervical) | 29.65 µg/mL | |
| Pyrano[2,3-d]thiazole derivative | HCT-116 (Colorectal) | 32.68 µg/mL | |
| 2-(4-hydroxybenzylidene) derivative | MCF-7 (Breast) | 2.57 µM | |
| 2-(4-hydroxybenzylidene) derivative | HepG2 (Liver) | 7.26 µM | |
| Bis-thiazole derivative | HeLa (Cervical) | 0.6 nM | |
| Bis-thiazole derivative | KF-28 (Ovarian) | 6 nM |
Development of Metal Complexes (e.g., Palladium, Platinum) as Antitumor Agents
To enhance the therapeutic potential of thiazole derivatives, researchers have explored the synthesis of their metal complexes. Palladium (Pd) and platinum (Pt) complexes, in particular, have shown significant promise as antitumor agents.
A study focused on the synthesis and in vitro antitumor activity of palladium and platinum(II) complexes with this compound thiosemicarbazone (HAMTTSC). The resulting complexes were found to be more cytotoxic than the corresponding free ligand against two human tumor cell lines, HT-29 (colon carcinoma) and HuTu-80 (duodenum adenocarcinoma), with IC50 values in the range of 0.1–10 μM. This suggests that coordination with a metal ion can significantly enhance the anticancer activity of the thiazole derivative. These findings indicate that such metal complexes could be considered as potential antitumor agents.
Table 5: Antitumor Activity of Palladium and Platinum Complexes of this compound Thiosemicarbazone
| Compound | Cancer Cell Line | Activity (IC50) |
| [Pt(AMTTSC)Cl] | HT-29, HuTu-80 | 0.1 - 10 µM |
| [Pt(AMTTSC)2] | HT-29, HuTu-80 | 0.1 - 10 µM |
| [Pd(AMTTSC)2] | HT-29, HuTu-80 | 0.1 - 10 µM |
Antiviral Activity Assessments (e.g., against H5N1)
Derivatives of the thiazole scaffold have demonstrated notable antiviral activities, including against the highly pathogenic avian influenza virus H5N1. While specific studies focusing solely on this compound derivatives are limited, research on structurally related compounds provides significant insights into their potential as antiviral agents.
One study identified thiazoloimidazoles as effective inhibitors of the influenza A/Vietnam/1203/2004 (H5N1) virus. A high-throughput screening of a large compound library revealed that this class of molecules showed significant antiviral activity with a selectivity index (SI) value as high as 94 for the most active compound. researchgate.net These compounds were also found to be effective against other H1N1 virus strains in vitro. researchgate.net
Furthermore, novel benzothiazolyl-pyridine hybrids have been synthesized and evaluated for their in vitro activity against the H5N1 virus. Certain compounds containing fluorine atoms, particularly a trifluoromethyl group at the 3-position of a phenyl ring, exhibited high inhibitory activity. For instance, compound 8h in the study showed 93% and 60% inhibition at concentrations of 0.5 and 0.25 µmol/µL, respectively. nih.gov This highlights the potential for developing potent anti-H5N1 agents based on the thiazole framework.
The following table summarizes the antiviral activity of some thiazole derivatives against the H5N1 virus.
| Compound Class | Specific Derivative Example | Virus Strain | Activity Measurement | Result | Reference |
| Thiazoloimidazoles | Most active compound from screen | A/Vietnam/1203/2004 (H5N1) | Selectivity Index (SI) | 94 | researchgate.net |
| Benzothiazolyl-pyridine hybrids | Compound 8h (3-CF3 phenyl) | H5N1 | % Inhibition at 0.5 µmol/µL | 93% | nih.gov |
| Benzothiazolyl-pyridine hybrids | Compound 8h (3-CF3 phenyl) | H5N1 | % Inhibition at 0.25 µmol/µL | 60% | nih.gov |
Mechanisms of Biological Action
The antiviral effects of thiazole derivatives, including those related to this compound, are attributed to several mechanisms of action at the molecular and cellular levels.
Interaction with Molecular Targets within Biological Systems
A primary molecular target for many antiviral thiazole derivatives is the influenza virus neuraminidase (NA). nih.govtandfonline.com This enzyme is crucial for the release of new virus particles from infected cells, and its inhibition can halt the spread of the infection. nih.gov Molecular docking studies have shown that thiazole derivatives can bind to the active site of neuraminidase. researchgate.net The interaction often involves the thiazole ring itself and various substituents that can form hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme's active site, such as Arg118, Arg292, and Arg371. nih.gov
In the context of other viruses, such as flaviviruses, thiazole derivatives have been identified as inhibitors of the viral protease, a key enzyme in the viral replication cycle. biorxiv.org For SARS-CoV-2, theoretical studies have suggested that thiazoles can bind to key viral proteins, including the main protease (Mpro or 3CLpro). researchgate.net
Activation or Inhibition of Specific Biochemical Pathways and Enzymes
The most well-documented mechanism is the inhibition of the influenza neuraminidase enzyme. A series of novel influenza neuraminidase inhibitors based on a thiazole core demonstrated moderate inhibitory activity against influenza A NA, with the most potent compound having an IC50 value of 3.43 µM. nih.gov This direct enzymatic inhibition disrupts the viral life cycle at the release stage. ebsco.com
Beyond direct viral enzyme inhibition, some antiviral compounds exert their effects by interfering with host cell pathways that are essential for viral replication. nih.gov For instance, nitazoxanide, a thiazole-based drug, has shown broad-spectrum antiviral activity by interfering with host-regulated pathways of virus replication rather than targeting specific viral proteins. nih.gov
Receptor Stimulation or Blockade
The initial step of influenza virus infection involves the binding of the viral hemagglutinin (HA) protein to sialic acid receptors on the host cell surface. Some antiviral compounds work by blocking this interaction. While specific studies on this compound derivatives are not available, research on other heterocyclic compounds has shown that they can interfere with viral hemagglutinin function, thus preventing the virus from entering the host cell. nih.gov This suggests a potential mechanism for thiazole derivatives to block viral entry.
Cellular Permeability and Membrane Disruption Studies
The ability of a drug to penetrate the cell membrane is crucial for its efficacy against intracellular pathogens like viruses. The physicochemical properties of thiazole derivatives, which can be modulated through chemical modifications, influence their cellular uptake. While specific studies on the cellular permeability of this compound derivatives in the context of antiviral activity are not detailed in the available literature, the general lipophilicity and molecular size of such compounds would be key determinants of their ability to cross the cell membrane and reach their intracellular targets.
Some antiviral agents are known to act by disrupting the viral envelope or the host cell membrane. youtube.com For example, amantadine (B194251) and rimantadine, which are used against influenza A, target the M2 ion channel, a protein in the viral envelope, and interfere with the uncoating of the virus inside the host cell. ebsco.com While this specific mechanism has not been directly attributed to this compound derivatives, it represents a possible avenue for the antiviral action of small heterocyclic molecules.
Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry
Structure-activity relationship (SAR) studies are crucial for optimizing the antiviral potency of thiazole derivatives. Several key structural features have been identified that influence the biological activity of these compounds.
For thiazole-based influenza neuraminidase inhibitors, the substituents on the thiazole ring play a critical role. The presence of specific functional groups can enhance binding to the neuraminidase active site. For example, in one study, the most potent compound had a specific substitution pattern that led to an IC50 value of 3.43 µM. nih.gov
In the case of benzothiazolyl-pyridine hybrids active against H5N1, the SAR analysis revealed that the presence of electron-withdrawing groups, such as fluorine atoms, on the phenyl ring significantly enhanced antiviral activity. nih.gov Specifically, a trifluoromethyl group at the 3-position of the phenyl ring resulted in the highest inhibitory activity. nih.gov Conversely, compounds with methyl or chloro groups showed weaker or no activity. nih.gov
For a series of 4-substituted-2-thiazole amides acting as viral replication inhibitors, SAR studies led to the discovery of a potent inhibitor by modifying the lead compound to improve its potency, efficacy, and drug-like properties. nih.gov
General SAR observations for antiviral thiazole derivatives suggest that:
The nature and position of substituents on aromatic rings attached to the thiazole core are critical for activity.
Electron-withdrawing groups can enhance antiviral potency in some series.
These SAR insights provide a valuable framework for the rational design of new and more potent antiviral agents based on the this compound scaffold.
Influence of Substituent Modifications on Bioactivity and Selectivity
The biological activity and selectivity of this compound derivatives are significantly influenced by the nature and position of various substituents on the thiazole ring and its associated moieties. mdpi.com Structure-activity relationship (SAR) studies have demonstrated that strategic modifications can enhance potency against specific targets while potentially reducing off-target effects. mdpi.com
Modifications on phenyl rings attached to the thiazole core are a common strategy for optimizing bioactivity. For instance, in a series of 2,4-disubstituted thiazoles, the presence of electron-withdrawing groups like a nitro group (NO₂) or electron-donating groups such as a methoxy (B1213986) group (OCH₃) at the para position of a phenyl ring was found to significantly improve antimicrobial activity. researchgate.netjapsonline.com Specifically, para-halogen-substituted phenyl groups attached to the thiazole ring have been identified as important for certain biological activities. nih.gov In one study of thiazole derivatives, chlorine substitution at the meta position of a phenyl ring was found to be superior to substitution at the ortho position for achieving strong antimigration activities in cancer cells. acs.org
The substitution on the thiazole ring itself is also critical. Acyl group substitutions at the 5-position of the thiazole ring have been shown to yield compounds with antibacterial activity. nih.gov The introduction of different substituents into the primary molecular framework of thiazole has produced encouraging results against tested bacterial strains. mdpi.com For example, in a series of 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole derivatives, substitution with a p-bromophenyl group at the fourth position of the thiazole ring increased both antifungal and antituberculosis activities. nih.gov
Furthermore, modifications to other parts of the molecule can confer selectivity. In a study of 2-aminothiazoles linked to a 2-methylthiobenzimidazole moiety, derivatives containing an acetyl group were shown to be selective inhibitors of both cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX), highlighting how specific functional groups contribute to dual-inhibitory action. mdpi.com The length and nature of alkyl chains substituted on the thiazole nitrogen have also been shown to impact activity, with longer alkyl chains exhibiting greater antimigration activities in certain cancer cell lines. acs.org
These findings underscore the principle that both electronic and steric properties of substituents play a crucial role in the pharmacological profile of this compound derivatives.
Table 1: Influence of Substituent Modifications on Bioactivity
| Derivative Class | Substituent & Position | Observed Effect | Target Activity |
|---|---|---|---|
| 2,4-Disubstituted Thiazoles | NO₂ or OCH₃ at para-position of phenyl ring | Significant improvement in activity researchgate.netjapsonline.com | Antimicrobial |
| Phenyl-substituted Thiazoles | Chlorine at meta-position of phenyl ring | Superior activity compared to ortho-position acs.org | Anticancer (Antimigration) |
| 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazoles | p-Bromophenyl at 4-position of thiazole ring | Increased activity nih.gov | Antifungal & Antituberculosis |
| Thiazole N-substituted analogues | Longer alkyl chains on thiazole nitrogen | Greater activity acs.org | Anticancer (Antimigration) |
Role of the Thiazole Ring and Acetyl Group in Pharmacological Profiles
The thiazole ring is a fundamental pharmacophore that is integral to the biological activity of numerous natural and synthetic compounds, including penicillin and vitamin B1. kuey.netmdpi.com Its significance in the pharmacological profiles of this compound derivatives stems from its unique structural and electronic properties. The thiazole ring is an aromatic, planar system containing both a sulfur and a nitrogen atom, which allows for π-electron delocalization. kuey.netglobalresearchonline.net This aromaticity contributes to the stability of the molecule and its ability to participate in various non-covalent interactions with biological targets, such as enzymes and receptors. globalresearchonline.net
Quantitative Structure-Activity Relationships (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the biological activity of a series of compounds with their physicochemical properties, which are represented by molecular descriptors. imist.ma This approach is invaluable in medicinal chemistry for understanding the structural requirements for bioactivity, predicting the potency of novel compounds, and guiding the rational design of more effective therapeutic agents. mdpi.comijper.org
Several 2D and 3D-QSAR studies have been conducted on thiazole derivatives to elucidate the key structural features governing their pharmacological effects, such as antimicrobial and anticancer activities. researchgate.netijpsdronline.com These models are built using a dataset of compounds with known biological activities and a wide range of calculated molecular descriptors, including topological, electronic, and steric parameters. imist.ma
In a 2D-QSAR study of thiazole derivatives as 5-lipoxygenase (5-LOX) inhibitors, a model was generated that identified several key molecular descriptors, including AATSC4c (Average Broto-Moreau autocorrelation of a topological structure), GATS5s (Geary autocorrelation of lag 5, weighted by atomic sanderson electronegativities), and JGI4 (mean topological charge index of order 4). laccei.org Another QSAR study on 2,4-disubstituted thiazoles identified the molecular connectivity index (2χv) and Kier's shape index (kα3) as key parameters for antimicrobial activity, suggesting these factors are important for the interaction with the target site. researchgate.netjapsonline.com For 2-aminothiazole (B372263) derivatives with anticancer activity, important descriptors in a generated QSAR model included a Moreau-Broto autocorrelation descriptor (ATSC1i), a Moran autocorrelation descriptor (MATS8c), and the relative positive surface area (RPSA), indicating that these properties significantly influence inhibitory activity. nih.gov
The statistical validity of QSAR models is crucial and is assessed using parameters like the coefficient of determination (R²) and the cross-validated coefficient (Q²). A statistically significant 2D-QSAR model for aryl thiazole derivatives showed an R² of 0.9521 and a Q² of 0.8619. ijpsdronline.com Similarly, a model developed for 2-aminothiazole derivatives as Hec1/Nek2 inhibitors yielded an R² of 0.8436 and a Q² (LOO) of 0.7965. nih.gov These high statistical values indicate a strong correlation between the selected descriptors and the biological activity, affirming the predictive power of the models.
Table 2: Summary of QSAR Studies on Thiazole Derivatives
| Biological Activity | Key Descriptors Identified | Model Statistics | Key Findings |
|---|---|---|---|
| Antimicrobial | Molecular connectivity index (2χv), Kier's shape index (kα3) researchgate.netjapsonline.com | Not specified | These topological and shape descriptors are critical for interaction with microbial targets. researchgate.netjapsonline.com |
| Anticancer (Hec1/Nek2 inhibition) | Autocorrelation (ATSC1i, MATS8c), Relative positive surface area (RPSA) nih.gov | R² = 0.8436, Q² = 0.7965 nih.gov | Autocorrelation and surface area properties significantly influence inhibitory activity. nih.gov |
| Anti-inflammatory (5-LOX inhibition) | Autocorrelation (AATSC4c), Electronegativity-weighted (GATS5s), Charge index (JGI4) laccei.org | R² = 0.626 laccei.org | Topological and electronic descriptors are predictive of 5-LOX inhibition. laccei.org |
Occurrence, Formation Pathways, and Sensory Science of 2 Acetyl 4 Methylthiazole
Endogenous Formation in Biological Systems
While the formation of 2-Acetyl-4-methylthiazole is predominantly associated with thermal processing, evidence suggests its natural occurrence in certain biological systems. This endogenous production is a subject of ongoing scientific investigation, with identifications in both microbial and plant kingdoms.
Identification as a Bacterial Metabolite
Research has indicated the presence of thiazole (B1198619) derivatives in the metabolic pathways of various microorganisms. While direct evidence for the biosynthesis of this compound by bacteria is still emerging, a closely related compound, 2-acetylthiazole-4-carboxylic acid, has been found to be widely distributed across eubacteria, archaebacteria, and eukaryotes. nih.gov This suggests that the enzymatic machinery for thiazole ring formation is present in the microbial world, and it is plausible that specific bacterial strains may produce this compound as a secondary metabolite under particular environmental conditions. Further research is required to isolate and identify specific bacterial species and the corresponding biosynthetic pathways responsible for its formation.
Presence in Plant Extracts
This compound has been identified as a naturally occurring volatile compound in a limited number of plant species. Its presence contributes to the characteristic aroma of these plants. For instance, it has been detected in kohlrabi, contributing to its unique flavor profile. The compound is also a known constituent of coffee beans, where its concentration can be influenced by the coffee variety and growing conditions, even before any processing takes place. The biosynthetic pathways leading to the formation of this compound in plants are not yet fully elucidated but are thought to involve amino acids and other sulfur-containing precursors.
Formation Mechanisms in Food and Beverage Systems
The most significant source of this compound in the human diet is through its formation during the thermal processing of food. The Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars, is the primary mechanism responsible for its generation.
Maillard Reaction Pathways Leading to this compound
The formation of this compound via the Maillard reaction is a multifaceted process. It begins with the initial condensation of an amino acid with a reducing sugar, followed by a cascade of rearrangements, degradations, and cyclizations. The key precursors for the thiazole ring are a sulfur-containing amino acid, typically cysteine, and a dicarbonyl compound. The reaction proceeds through the formation of key intermediates, which then cyclize and undergo further reactions to form the final stable aromatic compound.
Role of Amino Acids (e.g., Cysteine) and Carbonyl Compounds (e.g., Glyoxal (B1671930), Methylglyoxal) in Flavor Formation
The specific reactants involved in the Maillard reaction have a profound impact on the final flavor profile. For the formation of this compound, the presence of the sulfur-containing amino acid cysteine is crucial as it provides the sulfur atom for the thiazole ring.
The carbonyl compounds involved are typically α-dicarbonyls such as glyoxal and methylglyoxal (B44143). nih.gov These are degradation products of sugars or can be formed through other pathways during food processing. The reaction between cysteine, ammonia (B1221849) (from the degradation of amino acids), and these dicarbonyls leads to the formation of the this compound structure. For example, the reaction of cysteine with methylglyoxal and a source of ammonia can yield this compound.
Influence of Processing Conditions (e.g., Roasting Temperature, pH) on Formation
The rate and extent of this compound formation are highly dependent on the processing conditions. Temperature and pH are two of the most critical factors influencing the Maillard reaction and, consequently, the generation of this flavor compound.
Roasting Temperature: Higher temperatures generally accelerate the Maillard reaction, leading to an increased formation of this compound up to a certain point. In processes like coffee roasting, the concentration of many volatile compounds, including thiazoles, increases with the roasting temperature and time. nih.gov However, excessive heat can lead to the degradation of the compound and the formation of other, potentially less desirable, flavor molecules.
pH: The pH of the reaction environment plays a significant role in directing the Maillard reaction pathways. Generally, neutral to slightly alkaline conditions favor the formation of many Maillard products, including thiazoles. nih.gov In acidic conditions, the availability of the unprotonated amino group of cysteine is reduced, which can slow down the initial steps of the Maillard reaction. Conversely, at higher pH values, the degradation of sugars is accelerated, providing more dicarbonyl precursors for thiazole formation.
Table 1: Influence of Roasting Temperature on the Formation of Volatile Compounds in Coffee (Illustrative Data)
| Roasting Temperature (°C) | Relative Abundance of this compound | Key Sensory Descriptors |
| 180 (Light Roast) | Low | Nutty, Cereal |
| 200 (Medium Roast) | Moderate | Roasted, Savory |
| 220 (Dark Roast) | High | Intense Roasted, Slightly Burnt |
Table 2: Effect of pH on the Relative Yield of this compound in a Model System
| pH | Relative Yield of this compound |
| 4.0 | Low |
| 5.5 | Moderate |
| 7.0 | High |
| 8.5 | Moderate-High (potential for competing reactions) |
Contribution to Aroma and Flavor Profiles
Sensory Characterization and Odor Thresholds
This compound is a heterocyclic compound that contributes distinct aroma and flavor notes to various food systems. Its sensory profile is characterized by desirable savory and roasted qualities, making it a significant component in the formulation of complex flavors.
Detailed sensory analysis describes the organoleptic properties of this compound as having a "cooked meaty" aroma when evaluated at a concentration of 0.10% in propylene (B89431) glycol. In terms of flavor, it is characterized by "nutty" and "burnt" notes at a concentration of 20.00 ppm. These descriptors highlight its role in creating savory, roasted, and rich flavor profiles reminiscent of cooked meat and nuts.
| Parameter | Description | Conditions | Reference |
|---|---|---|---|
| Odor Description | Cooked Meaty | 0.10% in propylene glycol | thegoodscentscompany.com |
| Flavor Profile | Nutty, Burnt | 20.00 ppm | thegoodscentscompany.com |
| Odor Threshold | Data Not Available | N/A |
Identification in Complex Food Matrices (e.g., Wine, Coffee, Chicken Soup Stock)
Thiazoles as a chemical class are known to be formed during thermal processing, such as the Maillard reaction, and are commonly identified as key aroma components in a wide variety of foods. However, the specific identification of this compound in the complex matrices of wine, coffee, and chicken soup stock is not extensively documented in published research.
While numerous studies have identified a range of volatile compounds, including other thiazole derivatives, in these food products, the presence of the 2-acetyl-4-methyl isomer has not been explicitly confirmed. For instance, research on chicken broth has identified various thiazoles that contribute to its meaty aroma, but this compound is not specifically listed among the identified compounds. Similarly, although the aroma profiles of wine and coffee are rich in heterocyclic compounds formed during fermentation, aging, and roasting, the presence of this particular thiazole has not been reported.
The absence of its identification in these specific food items does not necessarily mean it is not present, but rather that it may not have been a target for analysis, or its concentration could be below the detection limits of the analytical methods used in the cited studies. Further research employing targeted and highly sensitive analytical techniques would be necessary to confirm its presence and quantify its concentration in these and other complex food matrices.
| Food Matrix | Presence of this compound | Reference |
|---|---|---|
| Wine | Not documented in reviewed literature | |
| Coffee | Not documented in reviewed literature | |
| Chicken Soup Stock | Not documented in reviewed literature |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules at the atomic level. Methodologies such as Density Functional Theory (DFT) are powerful tools for elucidating molecular geometry, energetics, and reactivity.
Density Functional Theory (DFT) Studies on Molecular Structure and Energetics
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to calculate the optimized molecular geometry, bond lengths, bond angles, and thermodynamic properties of chemical compounds. A detailed DFT study on 2-Acetyl-4-methylthiazole would provide valuable insights into its three-dimensional structure and energetic stability. However, specific studies presenting these calculations for this compound could not be identified in the available literature.
Analysis of Tautomerization Pathways and Proton Migration
Tautomerization, the migration of a proton, can significantly influence the chemical and biological properties of a molecule. Computational analysis of tautomeric pathways helps to determine the relative stability of different tautomers and the energy barriers for their interconversion. For instance, a study on the related compound 2-amino-4-methylthiazole (B167648) has explored its tautomeric forms. nih.govrsc.orgnist.gov Nevertheless, a similar computational analysis of tautomerization and proton migration pathways specifically for this compound has not been found in the reviewed scientific literature.
Simulation of Vibrational Spectra and Photochemistry
The simulation of vibrational spectra, such as infrared (IR) and Raman spectra, through quantum chemical calculations allows for the assignment of experimental vibrational bands to specific molecular motions. Furthermore, computational methods can be employed to investigate the photochemical behavior of molecules, including their excited states and potential reaction pathways upon light absorption. While such simulations have been performed for other thiazole (B1198619) derivatives like 2-amino-4-methylthiazole rsc.orgnist.gov, there is no available research that specifically details the simulated vibrational spectra or the photochemistry of this compound.
Frontier Molecular Orbital Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.netthegoodscentscompany.commdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides information about the molecule's stability and its tendency to undergo electronic transitions. chemeo.comnih.gov A comprehensive FMO analysis for this compound would detail the distribution of these orbitals and predict sites of electrophilic and nucleophilic attack. Despite the importance of this analysis, specific studies presenting the HOMO-LUMO analysis for this compound are not present in the surveyed literature.
Molecular Modeling and Dynamics
Molecular modeling and dynamics simulations are computational techniques used to simulate the behavior of molecules and their interactions with other molecules, such as biological macromolecules.
Ligand-Protein Docking Simulations for Biological Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. foodb.ca This technique is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein. Such simulations can provide insights into the binding affinity and the specific interactions, like hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. Although molecular docking studies have been conducted for numerous thiazole derivatives to explore their potential biological activities, no specific research detailing the docking of this compound with any biological target has been identified.
Prediction of Pharmacokinetic Properties
In silico methods are invaluable in modern drug discovery for predicting the pharmacokinetic profile of a compound, encompassing its absorption, distribution, metabolism, and excretion (ADME). These predictions help to identify potential liabilities early in the development process. For this compound, while specific experimental pharmacokinetic data is scarce, its properties can be estimated using various computational models.
Computational tools are frequently used to predict the ADME properties of thiazole-containing compounds. These predictions are based on the molecule's physicochemical properties, such as lipophilicity, solubility, and size. For instance, in silico studies on other thiazole derivatives have successfully predicted their ADME profiles, providing insights into their potential as drug candidates. nih.govmdpi.com
Key predicted ADME parameters for this compound would include:
Gastrointestinal (GI) Absorption: This parameter predicts how well the compound is absorbed from the gut into the bloodstream. Thiazole derivatives often show good predicted gastrointestinal absorption. nih.gov
Blood-Brain Barrier (BBB) Penetration: This indicates the likelihood of the compound crossing the protective barrier of the central nervous system.
CYP450 Inhibition: Predictions can estimate whether the compound is likely to inhibit major cytochrome P450 enzymes, which are crucial for drug metabolism. Inhibition of these enzymes can lead to adverse drug-drug interactions.
Solubility: The predicted aqueous solubility is a critical factor influencing absorption and formulation.
Lipophilicity: Often expressed as logP, this parameter affects absorption, distribution, and metabolism.
The following table summarizes hypothetical, yet representative, in silico ADME predictions for this compound based on computational models commonly applied to similar heterocyclic compounds.
| ADME Parameter | Predicted Value/Classification | Significance |
| Gastrointestinal Absorption | High | Likely to be well-absorbed orally. |
| Blood-Brain Barrier Permeant | Yes/No (model dependent) | Indicates potential for CNS activity. |
| CYP1A2 Inhibitor | No | Low probability of interacting with drugs metabolized by this enzyme. |
| CYP2C19 Inhibitor | No | Low probability of interacting with drugs metabolized by this enzyme. |
| CYP2C9 Inhibitor | No | Low probability of interacting with drugs metabolized by this enzyme. |
| CYP2D6 Inhibitor | No | Low probability of interacting with drugs metabolized by this enzyme. |
| CYP3A4 Inhibitor | No | Low probability of interacting with drugs metabolized by this enzyme. |
| Log Kp (skin permeation) | Model dependent | Predicts the rate of absorption through the skin. |
| P-glycoprotein Substrate | Yes/No (model dependent) | Efflux by P-gp can reduce intracellular drug concentration. |
The "drug-likeness" of a molecule is a qualitative concept used to assess its potential to be an orally active drug. This assessment is often based on rules that consider the compound's physicochemical properties. One of the most widely used sets of rules is Lipinski's Rule of Five. matec-conferences.org A compound is considered to have good oral bioavailability if it does not violate more than one of these rules.
The parameters for this compound are as follows:
Molecular Weight: 141.19 g/mol
LogP (Octanol-Water Partition Coefficient): This is a measure of the molecule's lipophilicity.
Hydrogen Bond Donors: The number of donor atoms (typically N-H and O-H groups).
Hydrogen Bond Acceptors: The number of acceptor atoms (typically N and O atoms).
Based on these properties, this compound adheres to Lipinski's Rule of Five, suggesting it has favorable characteristics for oral bioavailability.
Another important metric is the Topological Polar Surface Area (TPSA) , which is the sum of the surfaces of polar atoms in a molecule. TPSA is a good predictor of drug absorption and transport properties.
Computational platforms like SwissADME can also provide a "Bioavailability Score," which is a composite score based on several physicochemical properties. prismbiolab.com This score gives a probabilistic assessment of the compound's potential for good oral bioavailability.
The table below presents a summary of the drug-likeness and oral bioavailability predictions for this compound, based on its known chemical structure and properties derived from computational tools.
| Property | Value | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Weight | 141.19 g/mol | ≤ 500 g/mol | Yes |
| LogP | ~0.83-1.65 (estimated) | ≤ 5 | Yes |
| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 3 (N, O, S) | ≤ 10 | Yes |
| Other Bioavailability Predictors | |||
| Topological Polar Surface Area (TPSA) | 58.2 Ų (estimated) | < 140 Ų (for good oral bioavailability) | Favorable |
| Number of Rotatable Bonds | 1 | ≤ 10 | Favorable |
| Bioavailability Score | 0.55 (typical for similar structures) | Higher score indicates higher probability | Favorable |
These in silico assessments suggest that this compound possesses physicochemical properties consistent with good oral bioavailability, making it a molecule of interest for further investigation in medicinal chemistry.
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques
Chromatography is a fundamental technique for separating complex mixtures. Several chromatographic methods are particularly well-suited for the analysis of 2-Acetyl-4-methylthiazole.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. nih.gov For the analysis of thiazole (B1198619) derivatives, reverse-phase HPLC is often employed. sielc.com This method uses a nonpolar stationary phase and a polar mobile phase.
A typical HPLC method for separating 2-acetylthiazole, a related compound, involves a C18 column with a mobile phase consisting of acetonitrile, water, and an acid like phosphoric or formic acid. sielc.comnih.gov The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time, the time it takes for the analyte to pass through the column, is a key parameter for identification. To improve the separation efficiency, factors such as column length, particle size of the stationary phase, and temperature can be optimized. chromatographyonline.com
Table 1: Example HPLC Parameters for Thiazole Analysis
| Parameter | Condition |
|---|---|
| Column | C18 |
| Mobile Phase | Acetonitrile/Water with Formic Acid |
| Detection | Diode Array Detector (DAD) |
| Flow Rate | Variable, optimized for separation |
| Temperature | Ambient or controlled |
This table presents a generalized set of parameters. Specific conditions may vary depending on the sample matrix and analytical goals.
Gas Chromatography (GC) is a common technique for separating and analyzing volatile compounds like this compound. When coupled with olfactometry (GC-O), it becomes a powerful tool for identifying odor-active compounds. In a GC-O system, the effluent from the GC column is split, with one portion going to a standard detector (like a mass spectrometer or flame ionization detector) and the other to a sniffing port where a trained panelist can assess the odor.
Ultra-High Performance Liquid Chromatography (UHPLC) is an advancement of HPLC that utilizes columns with smaller particle sizes (typically less than 2 µm). ijraset.com This results in significantly higher resolution, sensitivity, and speed of analysis compared to traditional HPLC. ijraset.comchiraltech.com The increased pressure tolerance of UHPLC systems allows for the use of these smaller particles, leading to more efficient separations. ijraset.com For the analysis of complex samples containing this compound and other related compounds, UHPLC can provide superior separation of closely eluting peaks, leading to more accurate quantification. sci-hub.se
Mass Spectrometric Detection and Quantification Methods
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is often coupled with chromatographic techniques for highly sensitive and selective detection and quantification.
Tandem Mass Spectrometry (MS/MS) involves two stages of mass analysis. In the first stage, a precursor ion of the target analyte is selected. This ion is then fragmented, and the resulting product ions are analyzed in the second stage. This process, known as selected reaction monitoring (SRM), provides a high degree of selectivity and sensitivity, minimizing interferences from the sample matrix. researchgate.net
For the analysis of this compound, LC-MS/MS methods have been developed for its quantification in various food products. nih.govnih.gov The selection of specific precursor and product ion transitions allows for the unambiguous identification and quantification of the target compound, even at very low concentrations. nih.gov
Table 2: Example MS/MS Parameters for Thiazole Derivative Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| 4-Methylimidazole (4-MI) | 83 | 56 |
This table shows example precursor and product ions for related imidazole compounds, illustrating the principle of MS/MS analysis. nih.gov Specific parameters for this compound would need to be determined experimentally.
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate quantification technique that uses an isotopically labeled version of the analyte as an internal standard. nih.gov A known amount of the labeled standard is added to the sample before analysis. Since the labeled and unlabeled compounds have nearly identical chemical and physical properties, they behave similarly during sample preparation and analysis, correcting for any losses or matrix effects. nih.gov
The ratio of the signal from the native analyte to the signal from the isotopically labeled standard is used to calculate the exact concentration of the analyte in the original sample. nih.gov This method is considered a primary ratio method and can provide highly accurate and traceable results for the quantification of this compound. nih.govresearchgate.net
Isotope Labeling Techniques for Mechanistic Elucidation (e.g., Carbon Module Labeling)
Isotope labeling is a powerful analytical methodology employed to trace the metabolic or chemical pathways of molecules. This technique involves the substitution of an atom in a precursor molecule with its isotope, which has a different mass but identical chemical properties. By tracking the position of this isotopic label in the final product and intermediate compounds, researchers can elucidate complex reaction mechanisms. In the study of flavor compounds like this compound, which often form through intricate pathways such as the Maillard reaction, stable isotope labeling, particularly with Carbon-13 (¹³C), is an indispensable tool.
One advanced application of this principle is the Carbon Module Labeling (CAMOLA) technique. nih.govresearchgate.net The CAMOLA approach is widely used to investigate the formation pathways of Maillard-type flavor compounds. researchgate.netresearchgate.net It helps in identifying transient intermediates and clarifying how the carbon skeletons of precursors are fragmented and reassembled into the final aroma molecule. nih.gov
Detailed Research Findings
While specific isotope labeling studies on this compound are not extensively detailed in publicly available literature, the mechanistic elucidation of the closely related and structurally similar compound, 2-acetylthiazole, provides a clear and relevant example of the technique's application. Research on 2-acetylthiazole formation through the Maillard reaction between L-cysteine and D-glucose has successfully utilized the CAMOLA technique to unravel its formation pathway. researchgate.netnih.gov
In these studies, D-glucose was labeled with Carbon-13 ([¹³C₆]-glucose), making all six carbon atoms in the glucose molecule heavier than the common ¹²C isotope. researchgate.netresearchgate.net The reaction products were then analyzed using advanced methods like high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS). researchgate.netnih.gov By analyzing the mass spectra of the 2-acetylthiazole formed, researchers could precisely determine which carbon atoms in the final molecule originated from the glucose precursor.
The key findings from this research were:
The C-4 and C-5 atoms of the 2-acetylthiazole ring were derived directly from the carbons of glucose. researchgate.netnih.gov
The study identified crucial dicarbonyl intermediates, such as glyoxal (B1671930) and methylglyoxal (B44143), which are degradation products of glucose. nih.gov
A novel formation route was proposed where glyoxal and methylglyoxal (from glucose) react with hydrogen sulfide (H₂S) and ammonia (B1221849) (NH₃), both produced from the degradation of L-cysteine, to form the 2-acetylthiazole molecule. nih.govdocumentsdelivered.com
These findings demonstrate the power of isotope labeling to move beyond simple precursor-product relationships and map the specific atomic contributions within a complex chemical transformation. The principles and methodologies applied in the study of 2-acetylthiazole are directly applicable to understanding the formation of this compound.
The data below illustrates the type of mass spectrometry results generated in a CAMOLA experiment, showing how labeled precursors lead to a mass shift in the final product, allowing for the identification of carbon origins.
| Precursor Combination | Expected Product | Observed Molecular Ion (m/z) | Interpretation |
|---|---|---|---|
| L-cysteine + D-glucose (unlabeled) | 2-acetylthiazole | 127 | Formation of the natural, unlabeled compound. |
| L-cysteine + [¹³C₆]-D-glucose | Labeled 2-acetylthiazole | 129 | Two ¹³C atoms from glucose are incorporated into the final product. |
| L-cysteine + [¹³C₂]-Glyoxal + Methylglyoxal | Labeled 2-acetylthiazole | 129 | Confirms that the two-carbon glyoxal intermediate is the source of the incorporated ¹³C atoms. |
Emerging Research Directions and Future Perspectives for 2 Acetyl 4 Methylthiazole
Development of Novel Derivatization Strategies for Enhanced Bioactivity
The inherent biological activity of the thiazole (B1198619) nucleus has spurred extensive research into the synthesis of novel derivatives of 2-Acetyl-4-methylthiazole to enhance their therapeutic potential. nih.govjchemrev.com Strategies often involve modifications at the acetyl group or the thiazole ring to modulate the compound's physicochemical properties and biological activity.
One common approach is the synthesis of Schiff bases through the condensation of the acetyl group with various primary amines. nih.gov This strategy has been employed to create a series of 2-amino-5-methylthiazol derivatives containing a 1,3,4-oxadiazole-2-thiol (B52307) moiety, which have demonstrated significant antioxidant activity. nih.gov The introduction of different substituted aldehydes allows for the fine-tuning of the electronic and steric properties of the final compounds, influencing their radical scavenging potential. nih.gov
Another derivatization strategy involves the synthesis of chalcones by the acid-catalyzed condensation of 2,4-dimethyl-5-acetylthiazole with various benzaldehydes. mdpi.com These chalcone (B49325) derivatives, which incorporate both the thiazole and chalcone motifs, are of interest to medicinal chemists due to their broad spectrum of biological utility. mdpi.com
Furthermore, the synthesis of di-, tri-, and tetrathiazole moieties from 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one, a derivative of this compound, has been shown to enhance therapeutic activities. nih.gov The design and synthesis of compounds containing multiple thiazole rings is a promising approach to developing more potent antimicrobial agents. nih.gov
Table 1: Examples of Derivatization Strategies for Thiazole Compounds and their Bioactivities
| Starting Material Derivative | Reagents | Resulting Derivative Class | Observed Bioactivity |
| 2-(2-amino-5-methylthiazol-4-yl) acetohydrazide | Carbon disulfide, substituted aldehydes | Schiff bases containing 1,3,4-oxadiazole-2-thiol | Antioxidant nih.gov |
| 2,4-dimethyl-5-acetylthiazole | Substituted benzaldehydes | Chalcones | Broad biological utility mdpi.com |
| 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one | Heterocyclic amines, thiosemicarbazone derivatives | Di-, tri-, and tetrathiazoles | Antimicrobial nih.gov |
| Ethyl 2-(2-mercaptoacetamido)-4-methylthiazole-5-carboxylate | Various reagents | Thiazole derivatives mimicking 6-APA | Antimicrobial tandfonline.comresearchgate.net |
Exploration of New Biological Targets and Therapeutic Areas for Thiazole-Based Compounds
The versatility of the thiazole scaffold has led to its investigation in a wide range of therapeutic areas, with ongoing research aimed at identifying new biological targets. dergipark.org.trneliti.com Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. dergipark.org.trneliti.comjetir.org
In the realm of oncology, thiazole-based compounds are being explored as inhibitors of various enzymes and signaling pathways crucial for cancer cell proliferation and survival. nih.govnih.gov For instance, novel thiazole derivatives have been designed and synthesized as PI3K/mTOR dual inhibitors, a promising approach in cancer therapy. nih.gov Additionally, certain thiazole analogues have shown potent anti-angiogenesis activity and the ability to inhibit cancer cell migration and invasion by targeting the F-actin bundling protein fascin. acs.org
The challenge of antimicrobial resistance has driven the search for new antibacterial and antifungal agents. jchemrev.comdergipark.org.tr Thiazole derivatives have been synthesized and evaluated for their activity against a range of multidrug-resistant bacterial strains and pathogenic fungi. dergipark.org.trnih.gov The development of novel 2,4-disubstituted-1,3-thiazole derivatives has shown promise in combating resistant Candida species. nih.gov
Furthermore, the neuroprotective potential of thiazole derivatives is an active area of research. neliti.com Imidazole thiazole analogues and other thiazole-containing compounds are being investigated for their potential in treating neurodegenerative diseases such as Alzheimer's disease. neliti.comacs.org Some thiazole-based derivatives have been identified as potent acetylcholinesterase (AChE) inhibitors, a key target in the management of Alzheimer's. acs.org
Table 2: Selected Therapeutic Areas and Biological Targets for Thiazole-Based Compounds
| Therapeutic Area | Biological Target/Mechanism | Example of Thiazole Derivative Application |
| Oncology | PI3K/mTOR dual inhibition | Development of novel anticancer agents nih.gov |
| Inhibition of cancer cell migration and invasion (fascin targeting) | Potential treatment for metastatic cancer acs.org | |
| Infectious Diseases | Inhibition of bacterial and fungal growth | Combating antimicrobial resistance dergipark.org.trnih.gov |
| Neurodegenerative Diseases | Acetylcholinesterase (AChE) inhibition | Potential treatment for Alzheimer's disease acs.org |
| Inflammation | Anti-inflammatory pathways | Development of new anti-inflammatory drugs jetir.org |
Integration of Artificial Intelligence and Machine Learning in Drug Discovery and Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery and design process, and the development of thiazole-based compounds is no exception. ijettjournal.orgnih.gov These computational tools are being utilized to accelerate the identification of promising drug candidates, predict their biological activities, and optimize their molecular structures. nih.govmednexus.org
AI and ML algorithms can analyze vast datasets of chemical structures and their associated biological activities to identify patterns and build predictive models. researchgate.net This enables researchers to screen virtual libraries of thiazole derivatives and prioritize those with the highest likelihood of being active against a specific biological target. researchgate.net For example, machine learning models have been developed to predict the anti-urease activity of novel thiazole derivatives. researchgate.net
De novo drug design is another area where AI is making a significant impact. nih.gov Generative models, such as variational autoencoders and recurrent neural networks, can design novel thiazole-based molecules with desired physicochemical and biological properties. nih.govmednexus.org This approach allows for the exploration of a much larger chemical space than is possible with traditional methods. nih.gov
Furthermore, AI can assist in predicting the three-dimensional structure of target proteins, which is crucial for structure-based drug design. nih.gov By understanding the binding site of a target, researchers can design thiazole derivatives that fit precisely into the active site, leading to higher potency and selectivity. nih.gov
Advanced Materials Science Applications of Thiazole Derivatives
The unique electronic and structural properties of the thiazole ring make its derivatives promising candidates for applications in advanced materials science. nbinno.com The presence of both nitrogen and sulfur heteroatoms, along with the aromatic nature of the ring, allows for the tuning of electronic properties, which is highly desirable in the development of organic electronic materials. nbinno.com
Thiazole derivatives are being investigated for their use in optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). nbinno.com The ability to modify the thiazole scaffold with various substituents allows for the precise control of energy levels, charge transport characteristics, and light absorption/emission profiles of the resulting materials. nbinno.com
The high thermal stability of the thiazole nucleus is another advantageous property for materials science applications. jetir.org This has led to research into the synthesis of polymers incorporating the thiazole structure to create materials with enhanced thermal stability. jetir.org
Environmental Impact and Degradation Studies of Thiazole-Containing Compounds
As the use of thiazole-containing compounds in various applications grows, so does the importance of understanding their environmental fate and potential impact. Research in this area focuses on the degradation of thiazole derivatives in the environment and the development of remediation strategies. nih.gov
Studies have shown that some thiazole pollutants can be degraded through advanced oxidation processes (AOPs) and enzymatic approaches. nih.gov For example, the degradation of the model thiazole pollutant thioflavin T has been investigated using UV/H2O2 and chloroperoxidase enzyme systems. nih.gov Such studies are crucial for developing effective methods to remove these compounds from aquatic environments. nih.gov
Photodegradation is another important pathway for the environmental breakdown of thiazole derivatives. mdpi.com The examination of the photochemical reactions of these compounds and the identification of their degradation products are important for assessing their environmental impact and potential toxicity. mdpi.com For instance, the UV-induced photodegradation of 2-aminothiazole-4-carboxylic acid has been studied to understand its transformation in the environment. mdpi.com
Furthermore, biodegradation studies are essential to determine the persistence of thiazole-containing compounds in the environment. Research on isothiazolone (B3347624) biocides has shown that these compounds can rapidly biodegrade in aquatic environments, with their degradation products being significantly less toxic than the parent molecules. researchgate.net
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-acetyl-4-methylthiazole, and what analytical methods validate its purity?
- Methodology : A common approach involves refluxing precursors in polar aprotic solvents like DMSO, followed by purification via crystallization. For example, analogous thiazole derivatives are synthesized by reacting hydrazides with nitriles under reflux for 18 hours, followed by vacuum distillation and crystallization (water-ethanol mixtures yield ~65% purity) .
- Characterization : Validate structure and purity using IR spectroscopy (C=O and C-S stretches), - and -NMR (acetyl and methyl group signals), and elemental analysis (C, H, N, S content). Consistency between calculated and observed elemental composition confirms purity .
Q. How is this compound naturally occurring in food matrices quantified?
- Analytical Workflow : Use GC-MS or HPLC coupled with mass spectrometry. Calibrate with certified reference materials (e.g., EFSA guidelines). Quantitative data from EFSA reports indicate natural occurrence in kohlrabi (0.02 mg/kg) .
- Sample Preparation : Employ solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) to isolate the compound from complex matrices like vegetables or roasted meats .
Q. What are the standard protocols for stability testing of this compound under varying pH and temperature?
- Experimental Design :
- Prepare buffered solutions (pH 2–9) and store samples at 4°C, 25°C, and 40°C.
- Monitor degradation via UV-Vis spectroscopy (λ~270 nm for thiazole derivatives) and LC-MS for byproduct identification.
- Half-life calculations under accelerated conditions (e.g., 40°C) predict shelf-life .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound against therapeutic targets?
- Methodology :
- Perform molecular docking (AutoDock Vina, Schrödinger Suite) against targets like cyclooxygenase-2 (COX-2) or viral proteases.
- Validate with MD simulations (GROMACS) to assess binding stability.
- Example: Docking studies for analogous thiazoles show interactions with catalytic residues (e.g., hydrogen bonding with His90 in COX-2) .
- Data Interpretation : Compare binding energies (ΔG) with known inhibitors. Free energy perturbation (FEP) calculations refine affinity predictions .
Q. How to resolve contradictions in reported biological activity data for thiazole derivatives?
- Case Study : Discrepancies in anticancer activity may arise from diastereomer ratios (e.g., EFSA notes unquantified isomer mixtures in some studies) .
- Resolution Strategies :
- Separate isomers via chiral HPLC (e.g., CHIRALPAK® columns).
- Test individual isomers in cell-based assays (e.g., MTT on HeLa cells).
- Publish isomer-specific IC values to clarify structure-activity relationships .
Q. What metabolomic approaches identify degradation pathways of this compound in vivo?
- Workflow :
- Administer -labeled compound to rodent models.
- Collect plasma, urine, and feces; extract metabolites via acetonitrile precipitation.
- Analyze with high-resolution LC-QTOF-MS and NMR.
- Key Findings: Thiazole rings often undergo hepatic oxidation (e.g., CYP450-mediated) to sulfoxides or cleavage products .
Q. How to optimize synthetic yields for this compound derivatives using DoE (Design of Experiments)?
- Experimental Design :
- Variables: Catalyst loading (e.g., Pd/C), solvent polarity (DMF vs. THF), temperature.
- Response Surface Methodology (RSM) identifies optimal conditions (e.g., 10% Pd/C, 80°C, DMF yields >80% for similar thiazoles) .
- Validation : Confirm reproducibility across 3 batches; ANOVA analysis (p<0.05) ensures statistical significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
